

# Application Notes: The Utility of 2-Amino-3-bromophenol in Organic Synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-Amino-3-bromophenol**

Cat. No.: **B111245**

[Get Quote](#)

## Introduction

**2-Amino-3-bromophenol** is a versatile trifunctional aromatic compound featuring an amino group, a hydroxyl group, and a bromine atom on a benzene ring. This unique arrangement of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds and biaryl compounds. Its utility stems from the distinct reactivity of each functional group: the nucleophilic character of the amino and hydroxyl groups, and the susceptibility of the carbon-bromine bond to participate in metal-catalyzed cross-coupling reactions. These characteristics make it a key intermediate for synthesizing compounds with significant applications in medicinal chemistry, materials science, and drug development.[1][2]

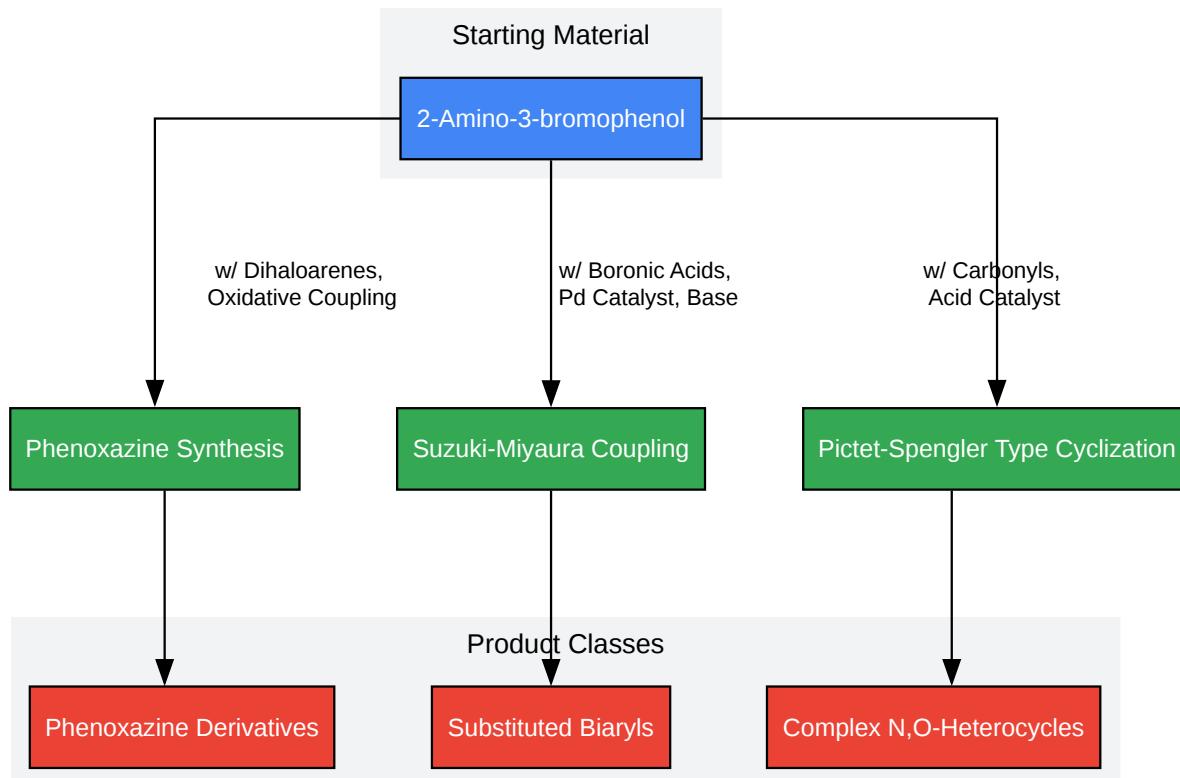
## Physicochemical Properties

A summary of the key physicochemical properties of **2-Amino-3-bromophenol** is provided below. These properties are essential for its handling, storage, and use in synthetic procedures.

Property	Value	Reference
CAS Number	116435-77-9	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrNO	<a href="#">[4]</a>
Molecular Weight	188.02 g/mol	<a href="#">[3]</a>
Melting Point	138 °C	<a href="#">[5]</a>
Boiling Point	266.2 °C at 760 mmHg	<a href="#">[5]</a>
Density	1.768 g/cm <sup>3</sup>	<a href="#">[5]</a>
Appearance	Off-white to light brown crystalline powder	
Storage	Store under inert gas (Nitrogen or Argon) at 2–8 °C	<a href="#">[5]</a>

## Key Applications and Synthetic Protocols

**2-Amino-3-bromophenol** serves as a precursor in several important classes of organic reactions. Its primary applications include the synthesis of phenoxazine derivatives, participation in palladium-catalyzed cross-coupling reactions, and the formation of various other nitrogen- and oxygen-containing heterocycles.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **2-Amino-3-bromophenol**.

## Synthesis of Phenoxazine Derivatives

Phenoxazines are a class of tricyclic heterocyclic compounds with a wide range of applications, including as dyes, fluorescent probes, and scaffolds in pharmacologically active molecules.<sup>[6]</sup> <sup>[7]</sup> **2-Amino-3-bromophenol** is an excellent precursor for phenoxazine synthesis through condensation reactions with ortho-dihaloarenes or via oxidative coupling.

### Experimental Protocol: Synthesis of a Dinitrophenoxyazine Derivative

This protocol describes the synthesis of a dinitrophenoxyazine derivative by reacting **2-Amino-3-bromophenol** with 1,2-difluoro-4,5-dinitrobenzene, adapted from similar syntheses involving aminophenols.<sup>[8]</sup>

## Materials:

- **2-Amino-3-bromophenol** (1.0 eq)
- 1,2-Difluoro-4,5-dinitrobenzene (1.0 eq)
- Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ) (2.5 eq)
- Ethanol (EtOH)

## Procedure:

- To a round-bottom flask, add **2-Amino-3-bromophenol** and 1,2-difluoro-4,5-dinitrobenzene.
- Add ethanol to the flask to dissolve the reactants.
- Add sodium carbonate to the solution to act as a base.
- Heat the reaction mixture to reflux and stir for 4-6 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- Filter the resulting precipitate and wash with cold ethanol to remove impurities.
- Dry the solid product under vacuum to obtain the 1-bromo-2,3-dinitrophenoxyazine.

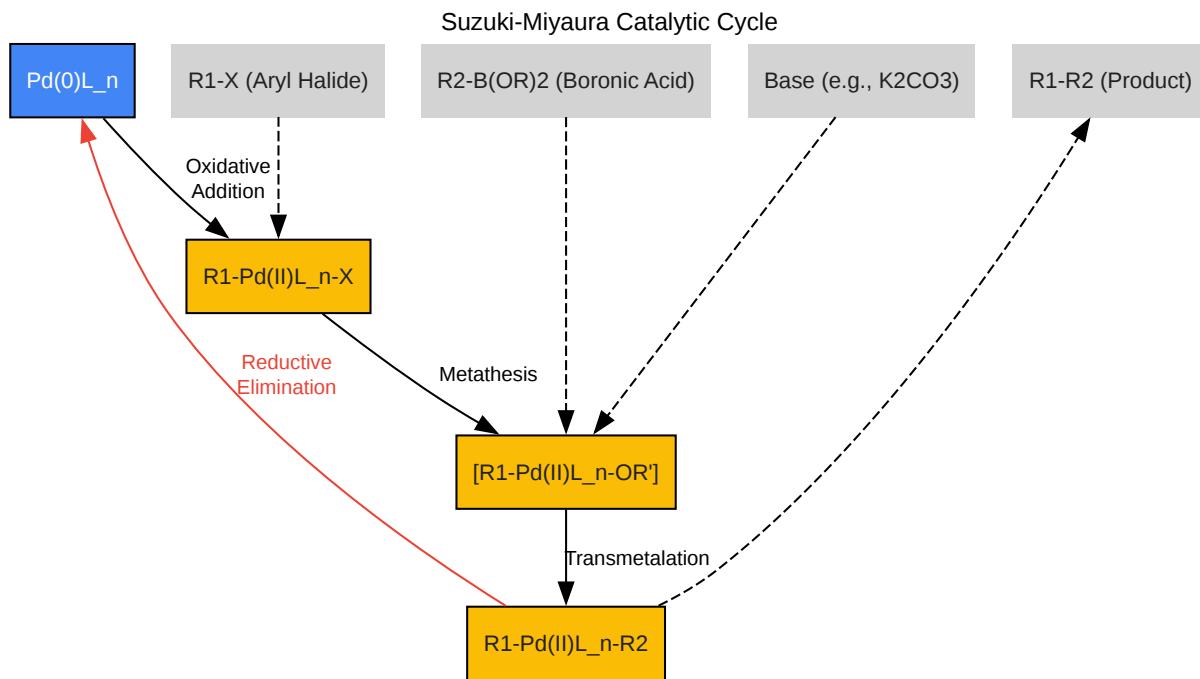
## Quantitative Data Summary (Expected)

Reactant 1	Reactant 2	Base	Solvent	Yield (%)
2-Amino-3-bromophenol	1,2-Difluoro-4,5-dinitrobenzene	Na <sub>2</sub> CO <sub>3</sub>	Ethanol	30-50%*
2-Aminophenol	1,2-Difluoro-4,5-dinitrobenzene	Na <sub>2</sub> CO <sub>3</sub>	Ethanol	32%[8]
2-(N-methylamino)phenol	1,2-Difluoro-4,5-dinitrobenzene	Na <sub>2</sub> CO <sub>3</sub>	Ethanol	82%[8]

\*Yield for the bromo-substituted derivative is an estimate based on analogous reactions.

## Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond in **2-Amino-3-bromophenol** is a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10] This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, providing access to a wide range of substituted biaryl structures.[11][12]



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of **2-Amino-3-bromophenol** with a generic arylboronic acid.

Materials:

- **2-Amino-3-bromophenol** (1.0 eq)
- Arylboronic acid (1.2-1.5 eq)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2.0-3.0 eq)

- Solvent (e.g., Toluene/H<sub>2</sub>O, Dioxane/H<sub>2</sub>O, or DMF)

Procedure:

- In a Schlenk flask, combine **2-Amino-3-bromophenol**, the arylboronic acid, and the base.
- Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
- Add the degassed solvent system to the flask via syringe.
- Add the palladium catalyst to the mixture under the inert atmosphere.
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
- Monitor the reaction by TLC or GC-MS.
- After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## Pictet-Spengler Type Reactions for Heterocycle Synthesis

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a  $\beta$ -arylethylamine with a carbonyl compound to form a tetrahydroisoquinoline.[13][14][15] While **2-Amino-3-bromophenol** is not a  $\beta$ -arylethylamine, its amino group can participate in analogous cyclization reactions. For instance, it can first be elaborated into a suitable precursor which then undergoes an intramolecular electrophilic aromatic substitution to form complex heterocyclic systems, a key strategy in natural product synthesis.[16][17]

Conceptual Protocol: Two-Step Synthesis of a Tetrahydro-oxazino-quinoline Derivative

This conceptual protocol outlines a pathway where **2-Amino-3-bromophenol** is first alkylated and then cyclized.

#### Step 1: N-Alkylation

- React **2-Amino-3-bromophenol** with a suitable alkylating agent containing a latent aldehyde or ketone (e.g., a protected bromoacetaldehyde).
- This reaction typically proceeds in the presence of a non-nucleophilic base (e.g.,  $\text{K}_2\text{CO}_3$  or DIPEA) in a polar aprotic solvent like DMF or acetonitrile.
- Isolate and purify the N-alkylated intermediate.

#### Step 2: Intramolecular Pictet-Spengler Type Cyclization

- Deprotect the carbonyl group on the N-alkyl chain of the intermediate from Step 1.
- Treat the resulting amino-aldehyde/ketone with a Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid (TFA) or  $\text{BF}_3 \cdot \text{OEt}_2$ ).
- The acid catalyzes the formation of an iminium ion, which is then attacked by the electron-rich phenol ring in an intramolecular electrophilic substitution.
- The cyclization yields the final heterocyclic product, which can be purified by standard methods.

This approach highlights the potential for **2-Amino-3-bromophenol** to serve as a versatile starting point for constructing diverse and complex molecular architectures relevant to drug discovery.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. 116435-77-9 Cas No. | 2-Amino-3-bromophenol | Apollo [store.apolloscientific.co.uk]
- 3. 2-AMINO-3-BROMOPHENOL | 116435-77-9 [chemicalbook.com]
- 4. 2-Amino-3-bromophenol | C6H6BrNO | CID 21702252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-3-bromophenol | lookchem [lookchem.com]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Functionalized Phenoxazines and Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. [chem.libretexts.org](http://chem.libretexts.org) [chem.libretexts.org]
- 11. [benchchem.com](http://benchchem.com) [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. [grokipedia.com](http://grokipedia.com) [grokipedia.com]
- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 15. [jk-sci.com](http://jk-sci.com) [jk-sci.com]
- 16. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- To cite this document: BenchChem. [Application Notes: The Utility of 2-Amino-3-bromophenol in Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111245#using-2-amino-3-bromophenol-in-organic-synthesis-reactions>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)